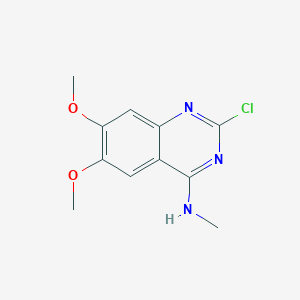

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-13-10-6-4-8(16-2)9(17-3)5-7(6)14-11(12)15-10/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWYGTJYNUOMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinazoline Core in Medicinal Chemistry Research

The quinazoline (B50416) skeleton, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. frontiersin.org This designation stems from its recurring presence in a wide array of biologically active compounds, including numerous approved drugs. mdpi.com The structural versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. mdpi.comnih.gov

Historically and currently, quinazoline derivatives have been extensively investigated and have demonstrated a remarkable spectrum of biological effects. These activities are summarized in the table below.

| Biological Activity | Description |

| Anticancer | Many quinazoline-based compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival. mdpi.com Marketed drugs like Gefitinib and Erlotinib are prime examples. |

| Anti-inflammatory | Derivatives have shown the ability to inhibit inflammatory pathways, making them candidates for treating various inflammatory disorders. researchgate.net |

| Antimicrobial | The quinazoline scaffold has been incorporated into molecules exhibiting activity against bacteria and fungi. frontiersin.orgnih.gov |

| Antiviral | Research has revealed quinazoline analogs with potential efficacy against various viruses. frontiersin.orgmdpi.com |

| Antihypertensive | Certain derivatives act as antagonists of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure, as seen with drugs like Prazosin and Doxazosin. google.com |

| Other Activities | The scaffold is also associated with anticonvulsant, analgesic, antidiabetic, and antioxidant properties, among others. frontiersin.orgmdpi.comresearchgate.net |

The significance of the quinazoline nucleus lies in its ability to mimic endogenous molecules and interact with a variety of biological targets, including enzymes and receptors. The ease of synthesis and the potential for chemical modification at the 2, 4, 6, and 7-positions have made it a focal point for the development of new therapeutic agents. mdpi.com

Research Significance of 6,7 Dimethoxy Substitution in Quinazoline Analogs

The substitution pattern on the benzene (B151609) ring of the quinazoline (B50416) core plays a critical role in determining the compound's biological activity and specificity. The presence of methoxy (B1213986) groups, particularly at the 6 and 7 positions, is a recurring motif in many highly potent quinazoline-based inhibitors. mdpi.com

The 6,7-dimethoxy substitution has been shown to be crucial for the high affinity and inhibitory activity of several kinase inhibitors. nih.gov These two methoxy groups often orient themselves into the ATP-binding pocket of kinases, forming key interactions that enhance the potency of the molecule. This substitution pattern is a hallmark of several successful EGFR inhibitors.

Research has highlighted several key aspects of the 6,7-dimethoxy substitution:

Enhanced Potency: The electron-donating nature of the methoxy groups can influence the electronic properties of the entire quinazoline ring system, often leading to increased biological activity.

Target Specificity: In the context of kinase inhibition, the 6,7-dimethoxy groups contribute to the specific binding profile of the inhibitor, helping to distinguish between different kinases and reducing off-target effects.

Pharmacokinetic Properties: These substitutions can also favorably influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

The consistent appearance of the 6,7-dimethoxyquinazoline (B1622564) scaffold in numerous potent and selective bioactive compounds underscores its importance as a core structure for drug design. mdpi.com This pharmacophore is a versatile platform that has been successfully derivatized to generate candidates for treating a range of diseases, from cancer to parasitic infections. mdpi.com

Positioning 2 Chloro 6,7 Dimethoxy N Methylquinazolin 4 Amine Within Current Pharmaceutical Research

General Synthetic Strategies for Quinazoline Scaffolds

The construction of the quinazoline ring system is a well-established area of heterocyclic chemistry, with numerous strategies developed over the years. nih.govnih.gov A common and versatile approach begins with readily available starting materials such as anthranilic acid derivatives. These methods typically involve the formation of a 4-quinazolinone intermediate, which is subsequently chlorinated to provide a reactive scaffold for further functionalization. scielo.br

One prevalent pathway starts from 6,7-dimethoxyquinazolin-2,4-dione. This precursor is often synthesized from 2-amino-4,5-dimethoxybenzoic acid. The dione (B5365651) is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. rsc.orgresearchgate.net This dichloro derivative is pivotal for the introduction of various substituents at the 2- and 4-positions.

Another multi-step synthetic route originates from veratrole (o-dimethoxybenzene). This process involves a sequence of reactions including nitration, reduction of the nitro group to an amine, reaction with cyanamide (B42294) and triphosgene (B27547) to form a cyano carbamide intermediate, and finally, a cyclohydrolysis step using phosphorus pentachloride and phosphorus oxychloride to construct the quinazoline ring and install the chloro and amino functionalities. nih.gov A similar pathway has been described starting from 3,4-dimethoxybenzaldehyde, which undergoes oxidation, nitration, reduction, cyclization with sodium cyanate, and subsequent chlorination and amination steps.

These general strategies provide a robust foundation for accessing the 2-chloro-6,7-dimethoxy-substituted quinazoline core, setting the stage for more specific chemical transformations.

Regioselective Nucleophilic Aromatic Substitution (SNAr) in Quinazoline Synthesis

The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is primed for regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. mdpi.commdpi.comnih.govresearchgate.net This enhanced reactivity is attributed to the electronic properties of the quinazoline ring system, where the carbon at position 4 is more electron-deficient and thus more susceptible to nucleophilic attack. mdpi.comnih.gov

This regioselectivity is extensively exploited for the synthesis of 4-aminoquinazoline derivatives. mdpi.comresearchgate.net The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with a wide variety of primary and secondary amines, including aliphatic amines, anilines, and benzylamines, proceeds preferentially at the C4 position to yield the corresponding 2-chloro-4-aminoquinazoline derivatives. mdpi.comresearchgate.net

For the synthesis of the target compound, This compound , the reaction would involve the treatment of 2,4-dichloro-6,7-dimethoxyquinazoline with methylamine. While specific literature detailing this exact reaction is sparse, the general principle of using aliphatic amines in this SNAr reaction is well-documented. mdpi.com The reaction conditions typically involve a solvent such as isopropanol (B130326), tetrahydrofuran (B95107) (THF), or dioxane, and may be carried out at room temperature or with heating. rsc.orgmdpi.com The addition of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) is also common to neutralize the HCl generated during the reaction. researchgate.net

| Precursor | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) derivatives | Isopropanol | Reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Satisfactory |

| 6,7-dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | 80 °C, 12 h, DIPEA | N¹-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | 65 |

| 6,7-dimethoxy-2,4-dichloroquinazoline | 4-aminophenol | Dioxane | 80 °C, 12 h, DIPEA | 4-((2-chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 60 |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Ammonia gas | THF | Room temp, 2 days | 2-chloro-6,7-dimethoxyquinazolin-4-amine | - |

Multi-Step Synthetic Sequences for Structural Derivatization

The synthesis of structurally diverse quinazoline derivatives often relies on multi-step sequences that build upon the core scaffold. A common strategy involves the initial synthesis of the quinazoline ring system, followed by sequential functionalization at various positions. For instance, a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were synthesized in a two-step process starting from 6,7-dimethoxyquinazolin-2,4-dione. researchgate.netnih.gov

Step 1: Chlorination The initial step involves the conversion of 6,7-dimethoxyquinazolin-2,4-dione to 2,4-dichloro-6,7-dimethoxyquinazoline using phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is typically refluxed for several hours. researchgate.netnih.gov

Step 2: Nucleophilic Aromatic Substitution The resulting 2,4-dichloro intermediate is then reacted with various substituted anilines in a solvent like isopropanol under reflux conditions to afford the final 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netnih.gov This two-step sequence allows for the introduction of a wide range of aryl amino substituents at the 4-position, showcasing the modularity of this synthetic approach.

Process Development for Large-Scale Synthesis of Quinazoline Intermediates

Another approach for large-scale synthesis involves a five-step process starting from veratrole, which is reported to have advantages such as a cleaner preparation process, high reaction yield, and lower cost. nih.gov These process development efforts focus on creating synthetic routes that are not only high-yielding but also economically viable and environmentally more benign.

Targeted Chemical Modifications and Functionalization

Substitution Patterns at the 4-Position

The 4-position of the 2-chloro-6,7-dimethoxyquinazoline (B184895) scaffold is the primary site for introducing molecular diversity. As established, the SNAr reaction allows for the facile introduction of a variety of amine nucleophiles. In the context of this compound, the N-methylamino group serves as a platform for further modifications or as a crucial pharmacophoric element in its own right. The synthesis of various N-substituted anilinoquinazolines has been efficiently achieved through microwave-assisted N-arylation of 4-chloroquinazolines, demonstrating the versatility of this position for creating libraries of compounds.

Derivatization of the N-Methyl Group

While the synthesis of the N-methylamino derivative is a primary functionalization, the N-methyl group itself can potentially undergo further chemical transformations, although this is less commonly explored in the context of quinazolines compared to substitutions on the quinazoline ring. General reactions of N-alkyl amines can be considered, such as N-dealkylation and N-oxidation.

N-Dealkylation: The removal of an N-alkyl group is a significant transformation in synthetic and medicinal chemistry. nih.govnih.gov Various methods, including chemical, catalytic, and enzymatic approaches, have been developed for N-dealkylation. For instance, the von Braun reaction, using cyanogen (B1215507) bromide, can cleave tertiary amines, and modified Polonovski-type reactions have also been employed. nih.gov Oxidative N-demethylation can be achieved using transition-metal catalysts. nih.gov These methods could potentially convert the N-methylamino group back to a primary amino group, allowing for the introduction of different alkyl or aryl substituents.

N-Oxidation: Tertiary amines are susceptible to N-oxidation to form N-oxides, a metabolic pathway often mediated by flavin-containing monooxygenases. mdpi.comencyclopedia.pubsemanticscholar.org While the target compound is a secondary amine, further alkylation to a tertiary amine would make it a substrate for N-oxidation.

Quaternization: The nitrogen of the N-methylamino group can be further alkylated. For example, the quaternization of a dimethylamino-quinazoline with methyl iodide has been reported, forming a trimethylammonio-quinazoline derivative. rsc.org This introduces a permanent positive charge, which can significantly alter the molecule's properties.

These potential transformations of the N-methyl group, while not extensively documented for this specific quinazoline, offer avenues for further structural diversification and the synthesis of novel derivatives.

Incorporation of Various Heterocyclic Moieties

The chemical architecture of 2-chloro-6,7-dimethoxyquinazolin-4-amine serves as a versatile scaffold for the introduction of various heterocyclic moieties. A primary synthetic route involves the nucleophilic substitution of the chlorine atom at the C-2 position or a precursor at the C-4 position. A common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, is often employed, where the more reactive C-4 chlorine is first substituted, followed by modification at the C-2 position. nih.govmdpi.com

One prominent method involves the reaction of the quinazoline core with heterocyclic amines. For instance, the precursor 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) can be diazotized and subsequently coupled with heterocyclic compounds containing an active methylene (B1212753) group or an amino group. scialert.net A specific example is the coupling with 2-aminopyrazole, which results in the formation of a new derivative incorporating the pyrazole (B372694) ring. scialert.net

Another sophisticated approach involves the construction of fused heterocyclic systems. Researchers have synthesized nih.govresearchgate.netderpharmachemica.comtriazino[2,3-c]quinazoline hybrids by reacting a 6-(1-chloroethyl)-3-substituted-2H- nih.govresearchgate.netderpharmachemica.comtriazino[2,3-c]quinazolin-2-one intermediate with various sulfur nucleophiles, including heterocyclic thiols like 4-methyl-4H-1,2,4-triazole-3-thiol and 5-methyl-1,3,4-thiadiazole-2-thiol. zsmu.edu.ua This methodology effectively appends azole and azine heterocycles to the quinazoline framework. zsmu.edu.ua

These synthetic strategies allow for the creation of a diverse library of quinazoline derivatives with appended heterocyclic rings, enabling the exploration of their chemical and physical properties.

Table 1: Synthesis of 2-chloro-6,7-dimethoxyquinazolin-4-amine Derivatives with Heterocyclic Moieties

| Starting Material | Reagent/Heterocycle | Reaction Type | Resulting Heterocyclic Moiety | Reference |

|---|---|---|---|---|

| 4-amino-2-chloro-6,7-dimethoxyquinazoline | 2-aminopyrazole | Diazotization followed by Azo Coupling | Pyrazole | scialert.net |

| 6-(1-chloroethyl)-3-(4-fluorophenyl)-2H- nih.govresearchgate.netderpharmachemica.comtriazino[2,3-c]quinazolin-2-one | 4-methyl-4H-1,2,4-triazole-3-thiol | Nucleophilic Substitution | 1,2,4-Triazole | zsmu.edu.ua |

| 6-(1-chloroethyl)-3-phenyl-2H- nih.govresearchgate.netderpharmachemica.comtriazino[2,3-c]quinazolin-2-one | 5-methyl-1,3,4-thiadiazole-2-thiol | Nucleophilic Substitution | 1,3,4-Thiadiazole | zsmu.edu.ua |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-Aminophenol | Nucleophilic Aromatic Substitution | (Attached via amino group, not a direct heterocycle incorporation) | nih.govmdpi.com |

Spectroscopic Elucidation and Structural Confirmation Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify characteristic functional groups. For instance, in the synthesis of azo dyes from 4-amino-2-chloro-6,7-dimethoxyquinazoline, the FT-IR spectra show key absorptions such as N-H stretching around 3344 cm⁻¹, aromatic C-H stretching near 3049 cm⁻¹, C=C stretching at approximately 1589 cm⁻¹, C-O-C stretching for the methoxy (B1213986) groups around 1064 cm⁻¹, and C-Cl stretching near 748 cm⁻¹. scialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides detailed information about the proton environment. In derivatives of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline, the N-H proton typically appears as a singlet downfield, often above δ 9.5 ppm. nih.govderpharmachemica.com The aromatic protons of the quinazoline ring and the attached heterocyclic or aryl moieties resonate in the δ 7.0-8.5 ppm region. derpharmachemica.comzsmu.edu.ua The characteristic singlets for the two methoxy groups (-OCH₃) are found around δ 3.9 ppm. nih.govscialert.net

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. In a pyrazole-azo derivative of 2-chloro-6,7-dimethoxyquinazoline, the carbon signals for the quinazoline ring and the attached pyrazole were observed in the aromatic region (δ 102-163 ppm), while the methoxy carbons appeared around δ 56-57 ppm. scialert.net

Mass Spectrometry (MS) , particularly with Electrospray Ionization (ESI-MS), is essential for determining the molecular weight of the synthesized compounds. The technique provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the expected molecular formula. zsmu.edu.uaresearchgate.net Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of these molecules, offering additional structural insights. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the synthesized molecules, ensuring the correct assignment of their chemical structures.

Table 2: Spectroscopic Data for a Representative Heterocyclic Derivative (2-aminopyrazoleazo-2-chloro-6,7-dimethoxy quinazoline)

| Technique | Observed Signals/Data | Interpretation | Reference |

|---|---|---|---|

| FT-IR (KBr, cm⁻¹) | 3344, 3049, 1589, 1064, 748 | N-H str, C-H str (aromatic), C=C str, C-O-C str, C-Cl str | scialert.net |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.79 (s, 1H), 8.91-9.92 (s, 1H), 6.90-7.63 (s, 2H), 3.91 (s, 6H), 2.45 (s, 2H) | NH (pyrazole), Quinazoline-H, Quinazoline-H, 2 x OCH₃, NH₂ | scialert.net |

| ¹³C NMR (DMSO-d₆, δ ppm) | 162.72, 156.51, 151.71, 149.80, 142.03, 105.96, 104.30, 102.88, 56.99, 56.93 | Aromatic/Heterocyclic Carbons, Methoxy Carbons | scialert.net |

| ESI-MS | N/A in source | Provides molecular weight confirmation | zsmu.edu.ua |

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. mdpi.comnih.gov SAR studies have revealed that positions 2, 4, 6, and 7 are particularly significant for modulating pharmacological effects. nih.govmdpi.com

At the 2-position, substitutions can significantly alter the compound's profile. For instance, incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety has been shown to improve the pharmacokinetic profile of certain quinazoline-based inhibitors. nih.gov In other cases, a 2-CH3 group was found to make hydrophobic interactions with key residues like Ala719 in the EGFR binding site. nih.gov The necessity of a substituent at this position is target-dependent; for example, clinically used RTK inhibitors often feature a 2-H substitution. nih.gov

The 6- and 7-positions of the quinazoline ring demonstrate considerable bulk tolerance, allowing for the introduction of various functional groups to fine-tune activity and properties. nih.govacs.org Modifications at these positions are a common strategy in developing novel anticancer agents. mdpi.com For example, the introduction of an N-methyl 3-methylpyridone at the 6-position has been explored as a successful alternative to a dimethylisoxazole group in certain BET inhibitors. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of the quinazoline scaffold based on published research.

| Position | Substituent | Effect on Biological Activity | Reference Compound Context |

| 2 | -CH3 | Hydrophobic interactions in EGFR binding site | 4-anilino quinazolines |

| 2 | (2-hydroxyl-2-methylpropyl)pyrazole | Improved pharmacokinetic profile | Quinazoline-based BET inhibitors |

| 6 | N-methyl 3-methylpyridone | Alternative to dimethylisoxazole, retains affinity | Quinazoline-based BET inhibitors |

| 6, 7 | General Substituents | Bulk tolerance observed | EGFR inhibitors |

| 7 | -Cl (Chlorine) | Favorable for anticonvulsant activity | 4(3H)-quinazolinone derivatives |

Contribution of the 6,7-Dimethoxy Moiety to Biological Activity

The 6,7-dimethoxy substitution pattern, as seen in this compound, is a recurring motif in many biologically active quinazolines. This specific moiety is often critical for potent interactions with various biological targets, including receptor tyrosine kinases (RTKs). researchgate.netingentaconnect.com

Studies have indicated that 6,7-dialkoxy substitution on the quinazoline ring is often optimal for cytotoxic activity. researchgate.net The 6,7-dimethoxy groups have been associated with potent inhibitory activity against the epidermal growth factor receptor (EGFR). magtechjournal.com For instance, the compound 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035) is a powerful inhibitor of the EGFR, highlighting the importance of this substitution pattern. magtechjournal.com Research into 6,7-dimethoxyquinazolines has demonstrated their potential as cytotoxic agents, independent of other pharmacological activities like α1-adrenoceptor blockade. ingentaconnect.com

The presence of these methoxy groups can influence the molecule's orientation within a binding pocket and contribute to favorable interactions. While there is a general tolerance for bulk at these positions, the specific 6,7-dimethoxy arrangement is a well-established feature for achieving high potency in several classes of inhibitors. nih.gov

Influence of N-Substitutions at the Quinazoline 4-Position on Activity

The substituent at the 4-position of the quinazoline ring plays a pivotal role in determining the compound's biological activity and target selectivity. nih.gov This position is frequently modified to explore interactions within the binding sites of various enzymes, particularly kinases. The 4-aminoquinazoline core is a common feature in many kinase inhibitors.

Varying the nature of the N-substitution can lead to significant differences in potency. For example, in a series of 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives synthesized to evaluate anti-inflammatory potential, the nature of the aryl group directly impacted the activity. derpharmachemica.comresearchgate.net The introduction of different aniline derivatives at the 4-position resulted in a range of inhibitory concentrations (IC50 values), demonstrating the sensitivity of this position to structural changes. derpharmachemica.com

SAR studies on 4-anilinoquinazolines as EGFR inhibitors have shown that the aniline substitution orients into a specific pocket lined by key amino acid residues. nih.gov Furthermore, comparing N4-H analogs with their corresponding N4-CH3 counterparts revealed differing activities, indicating that even a small methyl group at this position can alter the interaction with the target. nih.gov This highlights the importance of the hydrogen-bonding capabilities and steric profile of the substituent at the 4-amino position.

The table below illustrates how different substitutions at the 4-amino position of the 2-chloro-6,7-dimethoxyquinazoline scaffold affect anti-inflammatory activity.

| 4-Position N-Substitution (Aryl Group) | Anti-inflammatory Activity (IC50 µg/ml) |

| N-(4-methylphenyl) | 2.012 |

| N-(2,4-dimethylphenyl) | 2.156 |

| N-(2-methyl-4-nitrophenyl) | 2.089 |

| N-(4-chloro-2-nitrophenyl) | 1.772 |

Data derived from a study on 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. derpharmachemica.com

Lead Optimization Strategies for Enhancing Pharmacological Profiles

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its pharmacological properties. For quinazoline-based compounds, this process often involves enhancing potency, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net

One common strategy involves modifying the substituents at key positions of the quinazoline core. For example, extensive optimization of a quinazoline-based lead compound for BET family inhibition involved introducing a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position and exploring different substitutions at the 4-position. nih.govosti.gov This approach led to analogs with retained potency but significantly improved pharmacokinetic profiles. nih.gov

Another key aspect of lead optimization is improving metabolic stability. In the development of multi-targeted kinase inhibitors, structural modifications at the 6- and 7-positions of the quinazoline core were undertaken to enhance in vitro rat liver microsomal stability while maintaining potent enzyme inhibition. researchgate.net Further optimization strategies may involve designing hybrids that combine the quinazoline scaffold with other pharmacophores to target multiple aspects of a disease, as seen in the development of agents for Alzheimer's disease. researchgate.net These multi-targeting agents are designed to inhibit enzymes like cholinesterase and reduce amyloid-beta plaque formation. researchgate.net

Application of Privileged Structure Concepts in Quinazoline Drug Design

The quinazoline ring is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This concept describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the quinazoline framework allows it to serve as a foundation for developing ligands for a diverse range of receptors and enzymes. rsc.orgresearchgate.net

The privileged nature of quinazolines stems from several factors. They are stable, relatively straightforward to synthesize, and their structure can be readily modified at multiple positions to create large libraries of compounds for screening. nih.gov This synthetic accessibility allows medicinal chemists to systematically tune the physicochemical and pharmacological properties of the derivatives. nih.gov

This scaffold is a core component in numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govnih.gov By modifying the quinazoline core, researchers can design novel inhibitors for specific targets. For example, the quinazoline framework has been purposefully modified to create selective inhibitors of the parasite-specific enzyme trypanothione (B104310) reductase, demonstrating its utility as a versatile template for drug design. nih.gov

Scaffold Hopping Approaches in Quinazoline Medicinal Chemistry

Scaffold hopping is a drug design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure, or scaffold. nih.gov This technique is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better ADME profiles, or a more favorable intellectual property position. nih.govnih.gov

In quinazoline medicinal chemistry, scaffold hopping has been successfully employed to design novel inhibitors for various targets. For instance, starting from known pharmacophoric features of antimycobacterial agents, a scaffold hopping approach led to the design of a new series of 4-aminoquinazolines with potent activity against Mycobacterium tuberculosis. acs.org This strategy identified the N-(3-phenylpropyl)quinazolin-4-amine scaffold as a promising new chemotype. acs.org

Mechanistic Studies of Biological Activity

Elucidation of Molecular Targets and Cellular Signaling Pathways

The biological effects of quinazoline (B50416) derivatives are deeply rooted in their ability to interact with a variety of molecular targets, thereby modulating critical cellular signaling pathways. Investigations into compounds structurally analogous to 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine have identified key interactions with enzymes and receptors that are central to cellular function and pathology.

Enzyme Inhibition Profiles

The 2-chloro-6,7-dimethoxyquinazoline (B184895) scaffold has been a foundation for the development of various enzyme inhibitors.

Tyrosine Kinases: A series of 6,7-dimethoxy-4-anilinoquinolines, which share the core dimethoxy quinoline (B57606) structure, were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov The c-Met receptor is a key player in cell proliferation, migration, and survival, and its deregulation is linked to tumorigenesis. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ value of 0.030 ± 0.008 µM against c-Met kinase. nih.gov While these compounds are not the specific N-methylated amine, their activity underscores the potential of the 6,7-dimethoxy quinazoline/quinoline scaffold to target tyrosine kinases.

Cyclooxygenase (COX) Enzymes: The anti-inflammatory potential of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been explored. derpharmachemica.com The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins (B1171923) that mediate inflammation. derpharmachemica.com A study evaluating these derivatives for their anti-inflammatory activity using a protein denaturation method, an indicator of such activity, found that several compounds exhibited good potency. derpharmachemica.com The most active compound in the synthesized series displayed an IC₅₀ value of 1.772 µg/ml. derpharmachemica.com

| Compound | Substituent (Aryl Group) | IC₅₀ (µg/ml) |

|---|---|---|

| 1 | 2,4-dimethylphenyl | 2.011 |

| 2 | 2-methyl-4-nitrophenyl | 2.351 |

| 3 | 2,3-dimethylphenyl | 1.772 |

| Diclofenac (B195802) Sodium (Standard) | - | 1.141 |

This table presents the IC₅₀ values for a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, indicating their potential as anti-inflammatory agents. Data sourced from Der Pharma Chemica. derpharmachemica.com

There is no specific information available in the searched literature regarding the inhibition of Dihydrofolate Reductase (DHFR) or Phosphodiesterase 5 (PDE5) by this compound.

Receptor Modulation and Antagonism

The quinazoline core is a well-established pharmacophore for interacting with G-protein coupled receptors, most notably adrenoceptors.

Alpha-1 Adrenoceptors: The direct structural precursor, 2-chloro-6,7-dimethoxyquinazolin-4-amine (also known as 4-Amino-2-chloro-6,7-dimethoxyquinazoline), is recognized as a crucial intermediate in the synthesis of antihypertensive drugs like Doxazosin and Terazosin. These pharmaceuticals function by targeting alpha-1 adrenoceptors. The parent compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), exhibits a high binding affinity for this receptor, which plays a critical role in physiological processes such as vasoconstriction. Furthermore, various 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been synthesized and shown to have high affinity and selectivity for alpha-1 adrenoceptors, with Kᵢ values in the nanomolar and even sub-nanomolar range. nih.gov This body of evidence strongly suggests that the 2-chloro-6,7-dimethoxyquinazoline scaffold is a potent modulator of alpha-1 adrenoceptors.

There is no specific information available in the searched literature regarding the modulation of 5-Hydroxytryptamine (5-HT) receptors by this compound or its close analogs.

Tubulin Polymerization Inhibition Mechanisms

While the broader 4-anilinoquinazoline (B1210976) class of compounds has been associated with tubulin polymerization inhibition, leading to apoptosis, direct evidence for this compound is currently lacking in the scientific literature. The activity of quinazoline-based tubulin inhibitors is highly dependent on the specific substitution patterns on the quinazoline ring and the nature of the group at the 4-amino position. Therefore, without direct experimental data, its role as a tubulin polymerization inhibitor cannot be confirmed.

Cellular Pharmacodynamic Investigations

The downstream cellular effects of molecular target engagement by quinazoline derivatives often include profound impacts on cell division and survival. Studies on related compounds provide a framework for the potential pharmacodynamic profile of this compound.

Cell Cycle Progression Analysis

There is no direct research available on the effect of this compound on cell cycle progression. However, other anticancer agents based on the quinazoline scaffold are known to induce cell cycle arrest. For instance, compounds that inhibit tubulin polymerization typically cause an arrest in the G2/M phase of the cell cycle. Given the activities of other quinazolines, this remains a plausible, though unconfirmed, mechanism of action.

Apoptosis Induction Pathways

Similarly, there is a lack of specific data detailing the apoptosis induction pathways for this compound. The induction of apoptosis is a common downstream consequence of various anticancer mechanisms, including the inhibition of critical survival kinases or the disruption of the microtubule network. Without specific molecular target information, the precise pathway of apoptosis induction (intrinsic vs. extrinsic) for this particular compound remains speculative.

Microtubule Dynamics Disruption

The disruption of microtubule dynamics is a key mechanism for many anticancer agents. While there is no specific data for this compound, other quinazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govacs.orgnih.gov These compounds typically function by binding to tubulin, the protein subunit of microtubules, thereby preventing their assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest, particularly in the G2/M phase, and can ultimately induce apoptosis in cancer cells. nih.gov The anilinoquinazoline (B1252766) core, a feature of many of these active compounds, is considered important for this activity. nih.gov

Tumor Vasculature Disruption Mechanisms

Tumor vasculature disrupting agents (VDAs) represent a promising strategy in cancer therapy by targeting the blood vessels that supply tumors. nih.gov Some quinazoline-based compounds have been explored for their potential as VDAs. The general mechanism for such agents involves inducing a rapid shutdown of the tumor's blood supply, leading to necrosis of the tumor tissue. While specific studies on this compound are not available, other tubulin polymerization inhibitors have been shown to possess potent vascular disrupting properties. nih.gov

Mechanistic Studies of Antifungal Action

The antifungal properties of various chemical compounds are of significant interest in combating fungal infections. Research on the antifungal mechanisms of a related compound, 2-chloro-N-phenylacetamide, has shown that its activity is not mediated through traditional targets like binding to membrane ergosterol (B1671047) or damaging the fungal cell wall. scielo.br Instead, for some antifungal agents, the mechanism may involve the inhibition of enzymes crucial for fungal survival. nih.gov However, specific studies detailing the effects of this compound on mycelial carbohydrate and protein content, or on chitinase (B1577495) activity, are not documented in the available literature.

Preclinical Investigations of Quinazoline Derivatives

In Vitro Biological Evaluation Models

Antiproliferative Activity and Cytotoxicity Assays (e.g., Human Tumor Cell Lines, HepG2 Cells)

Research into a closely related series of 4-anilinoquinazolines has identified potent inducers of apoptosis. A notable example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, which shares the 2-chloro-N-methylquinazolin-4-amine core with the subject compound, demonstrated high potency as an inhibitor of cell proliferation with a GI50 of 2 nM in T47D (human breast cancer) cells. nih.gov

Crucially, structure-activity relationship (SAR) studies within this series revealed that the methyl group on the nitrogen linker was vital for the apoptosis-inducing activity. However, the introduction of substituents at the 6- and 7-positions of the quinazoline (B50416) ring, such as the dimethoxy groups present in the title compound, was found to decrease the potency. nih.gov This suggests that 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine may exhibit antiproliferative activity but potentially at a lower level than its non-dimethoxy counterpart.

Specific cytotoxicity data for this compound against human hepatocellular carcinoma (HepG2) cells is not detailed in the available literature. However, other 6,7-dimethoxyquinazoline (B1622564) derivatives have been evaluated against various cancer cell lines, showing a range of activities. For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine displayed IC50 values of 8.50 µM in HCT116 and 5.80 µM in HT29 colon cancer cells. nih.govmdpi.com

Enzyme Inhibition Assays (e.g., IC50 Determination)

Enzyme inhibition is a key mechanism for many quinazoline derivatives. Studies on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines, which are structurally analogous but lack the N-methyl group, have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. derpharmachemica.comresearchgate.net The in vitro anti-inflammatory activity was assessed by measuring the inhibition of albumin denaturation, with IC50 values determined for the most active compounds. researchgate.net

One derivative in this series, 2-chloro-6,7-dimethoxy-N-(4-methyl-2-nitrophenyl) quinazolin-4-amine, showed the highest activity with an IC50 value of 1.772 µg/ml, which was comparable to the standard drug diclofenac (B195802) sodium (IC50 of 2.20 µg/ml). derpharmachemica.comresearchgate.net

| Compound | Aryl Amino Substituent | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|---|

| 1 | N-(2-methyl-5-nitrophenyl) | 60.72 | 2.20 |

| 2 | N-(2,4-dimethylphenyl) | 27.93 | 2.91 |

| 3 | N-(2-methyl-4-nitrophenyl) | 49.33 | 2.84 |

| 4 | N-(4-methyl-2-nitrophenyl) | 55.24 | 1.77 |

| Standard | Diclofenac Sodium | 75.32 | 2.20 |

Receptor Binding Affinity Assays (e.g., Radioligand Displacement Assays)

Specific receptor binding affinity data for this compound from radioligand displacement assays are not available in the reviewed scientific literature. The primary molecular targets identified for structurally similar compounds often involve enzymes like protein kinases or structural proteins such as tubulin, rather than specific cell surface receptors.

Tubulin Assembly Inhibition Assays

The mechanism of antiproliferative activity for some N-methylated 4-anilinoquinazolines has been linked to the inhibition of tubulin polymerization. nih.govnih.gov The potent apoptotic inducer, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. mdpi.comacs.org Given the shared structural core, it is plausible that this compound could also interact with tubulin. However, as noted previously, SAR studies indicated that 6,7-substitutions on the quinazoline ring diminished the antiproliferative potency, suggesting a potentially weaker inhibitory effect on tubulin assembly for the dimethoxy-substituted compound. nih.gov

Antimalarial Efficacy Studies (Plasmodium falciparum Strains, Multidrug Resistant Strains)

There is no specific information in the surveyed literature regarding the evaluation of this compound for antimalarial efficacy against Plasmodium falciparum strains, including multidrug-resistant ones. While other quinoline (B57606) and quinazoline-based scaffolds have been investigated as antimalarial agents, data for this particular substitution pattern is not available. researchgate.net

Anti-inflammatory Activity Assessments

The anti-inflammatory potential of quinazoline derivatives has been explored through various in vitro models. A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines were evaluated for their ability to inhibit protein denaturation, a common screening method for anti-inflammatory agents. researchgate.net Many of the tested compounds exhibited good anti-inflammatory activity. derpharmachemica.com The most active compound in the series demonstrated an IC50 value of 1.772 µg/ml, indicating potent activity comparable to the standard reference, diclofenac sodium. derpharmachemica.comresearchgate.net These findings suggest that the 2-chloro-6,7-dimethoxy quinazoline scaffold is a promising template for developing anti-inflammatory agents.

Antifungal Bioactivity Screening (e.g., Mycelial Growth Rate Methods)

Currently, there are no published scientific studies in the public domain that have investigated the antifungal bioactivity of this compound. Research on the antifungal properties of quinazoline derivatives has been conducted on other analogues, but specific data regarding mycelial growth rate inhibition or other antifungal screening methods for this particular compound are not available.

Ex Vivo Smooth Muscle Contractile Activity Modulation

There is no available data from preclinical investigations describing the effects of this compound on smooth muscle contractility in ex vivo models.

In Vivo Preclinical Efficacy Models (excluding clinical human trials)

While in vivo efficacy studies specifically for this compound have not been reported, relevant preclinical data is available for a structurally related analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (also known as MPI-0441138). This compound shares the 2-chloro-N-methylquinazolin-4-amine core but lacks the 6,7-dimethoxy substitutions. Structure-activity relationship (SAR) studies on this series of compounds indicated that the N-methyl group was critical for activity, whereas substitutions at the 6- and 7-positions of the quinazoline ring, such as the dimethoxy groups present on the title compound, led to a decrease in potency nih.gov.

Xenograft Tumor Models for Antitumor Efficacy

The analogue MPI-0441138 demonstrated efficacy in murine xenograft models of human cancer. Specifically, its antitumor effects were evaluated in models of human breast (MX-1) and prostate (PC-3) cancer nih.gov. The studies showed that this compound was effective in inhibiting tumor growth in these in vivo models, highlighting the potential of this chemical scaffold.

Table 1: Antitumor Efficacy of Analogue MPI-0441138 in Human Cancer Xenograft Models

Animal Models for Neurodegenerative Conditions (e.g., Cerebral Ischemia Models)

No preclinical studies have been published on the efficacy of this compound in animal models of neurodegenerative conditions, including cerebral ischemia. While other quinazoline derivatives have been explored for cerebroprotective properties, data for this specific compound is absent from scientific literature distantreader.org.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic data for this compound is not available. However, for the related analogue MPI-0441138, studies identified its mechanism of action as an inhibitor of tubulin polymerization nih.gov. This activity leads to the disruption of microtubule function, cell cycle arrest, and ultimately, the induction of apoptosis. This mechanism was confirmed in cellular assays, where MPI-0441138 was identified as a potent inducer of apoptosis via a high-throughput caspase-3 activator screen nih.gov.

Pharmacokinetic and Metabolic Stability Studies (as research areas, not basic properties)

Specific pharmacokinetic and metabolic stability studies for this compound have not been reported in the literature. Research into the metabolic stability of other 6,7-dimethoxy-4-anilinoquinazolines has been performed, indicating that this class of compounds can undergo metabolism. For instance, studies using human hepatocytes showed that related fluoroanilinoquinazoline derivatives were subject to rapid metabolic degradation nih.gov. However, without direct experimental data, the pharmacokinetic profile and metabolic fate of this compound remain uncharacterized.

In Vitro Metabolic Stability (e.g., Liver Microsome Studies)

In vitro metabolic stability assays are crucial in early drug discovery to predict how long a drug will last in the body. A common method involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes.

Typical Experimental Setup: The compound of interest is incubated with liver microsomes (from human or animal species) and a cofactor, NADPH, to initiate the metabolic process. The concentration of the parent compound is measured at various time points using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized.

Table 1: Illustrative Data Table for Metabolic Stability in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Reference Compound A | 15 | 92.4 |

| Reference Compound B | >60 | <11.5 |

This table is for illustrative purposes only. No experimental data was found for the specified compound.

Assessment of Aqueous Solubility and Lipophilicity for Drug-Likeness

Aqueous solubility and lipophilicity are fundamental physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: This is typically measured using methods like the shake-flask method or high-throughput screening (HTS) techniques. The compound is dissolved in a buffered solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions), and the concentration of the dissolved substance is determined.

Lipophilicity: Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of a compound in a non-polar solvent (like octanol) to its concentration in an aqueous solvent. LogD is similar but is measured at a specific pH, which is more relevant for ionizable compounds.

Table 2: Illustrative Physicochemical Properties for Drug-Likeness

| Compound | Aqueous Solubility (µg/mL at pH 7.4) | LogP | LogD (pH 7.4) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference Compound C | 50 | 2.5 | 1.8 |

| Reference Compound D | <1 | 4.2 | 4.1 |

This table is for illustrative purposes only. No experimental data was found for the specified compound.

Identification of Major Metabolites and Clearance Mechanisms

Metabolite Identification: Following incubation with liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to identify the chemical structures of metabolites. Common metabolic pathways for quinazoline derivatives include oxidation, demethylation, and glucuronidation.

Clearance Mechanisms: The primary routes of elimination from the body are determined. This involves assessing the extent of metabolism by the liver (hepatic clearance) versus excretion of the unchanged drug by the kidneys (renal clearance).

Table 3: Illustrative Metabolite and Clearance Profile

| Compound | Major Metabolic Pathways | Primary Clearance Mechanism |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Reference Compound E | O-demethylation, N-oxidation | Hepatic Metabolism |

| Reference Compound F | Unchanged | Renal Excretion |

This table is for illustrative purposes only. No experimental data was found for the specified compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT, TD-DFT for Electronic Structure, HOMO-LUMO Energy)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of quinazoline (B50416) derivatives.

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of a compound to its lowest energy state, providing accurate information about bond lengths, bond angles, and dihedral angles. For the related compound 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) (ACDQ), DFT calculations using the B3LYP functional with a 6–311++G(d,p) basis set have been employed to correlate theoretical findings with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For ACDQ, the theoretical HOMO-LUMO energy gap was calculated to be 4.7062 eV, indicating a high degree of stability. researchgate.net These calculations help predict how a molecule like 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine might participate in charge-transfer interactions.

Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption spectra (UV-Vis) of a molecule, providing insights into its electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding intermolecular interactions and predicting reactive sites for binding with biological targets. researchgate.net

| Computational Method | Information Obtained | Relevance to Drug Design |

| DFT | Optimized molecular geometry, vibrational frequencies, bond parameters. | Provides the most stable 3D structure for use in docking and other modeling studies. |

| HOMO-LUMO Analysis | Energy gap, ionization potential, electron affinity, reactivity indices. | Predicts chemical reactivity and the ability to engage in charge-transfer with biological targets. |

| TD-DFT | Electronic absorption spectra, excitation energies. | Helps characterize the molecule and understand its electronic properties. |

| MEP Analysis | Electron-rich and electron-poor regions, potential reactive sites. | Identifies key areas on the molecule responsible for non-covalent interactions with a receptor. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Modes

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions that stabilize the ligand-receptor complex. For quinazoline derivatives, which are known to target various protein kinases, docking studies are essential. For instance, derivatives of 2-chloro-4-anilinoquinazoline have been docked against targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) to elucidate their binding modes. nih.gov A typical docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein (e.g., a specific kinase) from a database like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

Generating a low-energy 3D conformation of the ligand.

Using a docking algorithm to fit the ligand into the binding site, generating multiple possible binding poses.

Scoring the poses based on binding energy to identify the most favorable interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides a dynamic view of the binding, confirming whether the key interactions identified in docking are maintained in a more realistic, flexible environment. This technique can validate the stability of hydrogen bonds and hydrophobic interactions and reveal conformational changes in the protein or ligand upon binding.

Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. By analyzing a set of known active molecules, it is possible to develop a model that predicts the activity of new, untested compounds. For a compound like this compound, LBDD could be used to compare its features to those of known kinase inhibitors or other active quinazolines to hypothesize its potential targets and activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. A pharmacophore model can be generated from a set of known active ligands or from a ligand-receptor complex.

Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases. This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. This is an efficient method for narrowing down large libraries of compounds to a manageable number for further experimental testing.

| Ligand-Based Method | Description | Application |

| Pharmacophore Modeling | Identifies the key chemical features necessary for biological activity. | Creates a 3D template for searching for new active molecules. |

| Virtual Screening | Uses a computational model (like a pharmacophore) to screen large compound libraries. | Efficiently identifies potential "hit" compounds for a specific target from vast databases. |

In Silico Prediction of Biological Activities (e.g., PASS Analysis)

Computational tools can predict the likely biological activities of a compound based on its structure. Prediction of Activity Spectra for Substances (PASS) is one such tool. It analyzes the structure of a given molecule and compares it to a vast database of known biologically active substances. The output is a predicted biological activity spectrum, with probabilities for each activity type (e.g., anti-inflammatory, kinase inhibitor, etc.). This analysis can help prioritize which biological assays should be performed and can uncover unexpected therapeutic potentials for a new compound. A PASS analysis of this compound could suggest its potential efficacy against various diseases based on its structural similarity to known drugs.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful and rational approach to drug discovery that relies on the known 3D structure of the biological target, typically a protein or enzyme. The process involves designing or identifying molecules that can bind to the target with high affinity and selectivity. Molecular docking, as described earlier, is a primary tool in SBDD. By visualizing the binding pocket of a target, medicinal chemists can design novel compounds or modify existing ones, like this compound, to improve their fit and interactions. This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the development of potent and selective drug candidates. The design of many quinazoline-based anticancer agents, for example, has been heavily guided by SBDD targeting the ATP-binding site of protein kinases. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Quinazoline (B50416) Derivatives as Diverse Therapeutic Scaffolds: A Research Perspective

The inherent drug-like properties of the quinazoline nucleus have established it as a foundational element in the design of novel therapeutic agents. mdpi.com This scaffold is present in over 200 naturally occurring alkaloids and numerous synthetic compounds that exhibit significant biological effects. mdpi.comnih.gov Researchers have explored its potential across a vast spectrum of diseases, leading to the development of clinically approved drugs for various conditions. ijprajournal.com The ability to modify the quinazoline core at various positions allows for the creation of extensive compound libraries, which can be screened for activity against multiple biological targets. This structural adaptability is key to its success in medicinal chemistry, with derivatives being investigated for anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties, among others. mdpi.comwisdomlib.org

| Therapeutic Area | Example of Investigated Quinazoline-Based Agent/Derivative |

| Anticancer | Gefitinib, Erlotinib |

| Antihypertensive | Prazosin |

| Antifungal | Albaconazole |

| Anti-inflammatory | Proquazone |

| Antimalarial | Febrifugine |

Research Contributions to Anticancer Agent Development

The 6,7-dimethoxyquinazoline (B1622564) scaffold is a significant pharmacophore in the development of novel anticancer compounds. nih.gov Derivatives of 4-anilinoquinazoline (B1210976), in particular, have been a fertile ground for research. Studies have shown that compounds in this class can induce apoptosis, a form of programmed cell death crucial for cancer therapy. nih.gov

One study identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov Interestingly, this research highlighted specific structure-activity relationships (SAR), noting that the N-methyl group was critical for the apoptosis-inducing activity. The study also found that substitutions at the 6- and 7-positions of the quinazoline core, such as the dimethoxy groups present in the subject compound, tended to decrease potency compared to the unsubstituted analog in that specific series. nih.gov

Further research into N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, known as DW-8, found it to be the most potent among a series of analogs in inhibiting the proliferation of HCT116 colon cancer and BT-20 breast cancer cells. nih.gov The mechanism of action for DW-8 in colorectal cancer cells was determined to be the induction of the intrinsic apoptosis pathway. nih.gov The synthesis of various 2-chloro-4-anilinoquinazolines has been explored as a strategy for developing dual inhibitors of key cancer-related targets like EGFR and VEGFR-2. mdpi.comresearchgate.net

| Compound/Derivative | Research Finding | Cell Lines |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Potent inducer of apoptosis (EC50 = 2 nM for caspase activation). nih.gov | T47D (Breast Cancer) |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | Most potent of its series in inhibiting cell proliferation; induces intrinsic apoptosis. nih.gov | HCT116 (Colon), BT-20 (Breast) |

| 2-chloro-4-anilinoquinazolines | Investigated as potential dual inhibitors of EGFR and VEGFR-2. mdpi.comresearchgate.net | Various |

Research Endeavors in Antimalarial Drug Discovery

The quest for new antimalarial drugs has led researchers to the quinazoline scaffold, inspired initially by natural alkaloids like febrifugine. mdpi.com The emergence of drug-resistant malaria parasites necessitates the development of novel therapeutics, and quinazoline derivatives have shown promise. acs.org

In an effort to optimize 2-anilino quinazolines as antimalarial agents, researchers synthesized a series of analogs, including 2-Chloro-6,7-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)quinazolin-4-amine. acs.org The study found that the inclusion of the 6,7-dimethoxy substitution on the quinazoline ring preserved potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org This finding suggests that the 6,7-dimethoxy pattern is compatible with antimalarial efficacy within this chemical series, which aims to develop orally efficacious agents that can combat multidrug-resistant strains. acs.org

Research into Anti-inflammatory Agents

Derivatives of 2-chloro-6,7-dimethoxy quinazoline have been specifically synthesized and evaluated for their anti-inflammatory potential. researchgate.net Inflammation is a key process in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes are widely used. Research has focused on creating new agents with improved efficacy and safety profiles.

A study detailed the design and synthesis of a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. researchgate.net These compounds were tested for their ability to inhibit protein denaturation, a common screening method for anti-inflammatory activity. Several of the synthesized compounds exhibited good anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium. One particular derivative showed the highest activity in the series with an IC50 value of 1.772 µg/ml. researchgate.net

Research on Adrenoceptor Antagonists and Antihypertensive Agents

The 6,7-dimethoxyquinazoline core is a well-established pharmacophore for α1-adrenoceptor antagonists, which are used to treat hypertension (high blood pressure). nih.gov The drug Prazosin is a notable example from this class. ijprajournal.com The compound 2-Chloro-4-amino-6,7-dimethoxyquinazoline is a key chemical intermediate in the synthesis of related α1-blockers like Terazosin. chemicalbook.com

Research has explored various 2,4-disubstituted-6,7-dimethoxyquinazolines for their antihypertensive activity. One study focused on a series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives. nih.gov These compounds were potent α1-adrenoceptor antagonists, with some showing binding affinities in the nanomolar range, comparable to Prazosin. They demonstrated high selectivity for α1 over α2 adrenoceptors and were effective at lowering blood pressure in spontaneously hypertensive rats following oral administration. nih.gov

Research into Central Nervous System Agents (e.g., Cerebroprotective, 5-HT3 Receptor Ligands, Antipsychotics, Anti-Alzheimer's)

The versatility of the quinazoline scaffold extends to the development of agents targeting the central nervous system (CNS). nih.govmdpi.com There is significant interest in designing multi-target drugs for complex neurodegenerative conditions like Alzheimer's disease. mdpi.com

Quinazoline derivatives have been investigated as potential treatments for Alzheimer's, functioning as inhibitors of key pathological drivers such as cholinesterases and β-amyloid aggregation. mdpi.com The 4-aminoquinazoline structure has been specifically identified as a promising scaffold for developing novel antipsychotic and anti-Alzheimer's agents. mdpi.com The ability to synthesize multifunctional ligands based on this core makes it an attractive starting point for addressing the multifaceted nature of CNS disorders. mdpi.com

Other Investigated Therapeutic Areas (e.g., Antiviral, Antibiotic, Antifungal, Antiparasitic, Cardiotonic)

Beyond the aforementioned areas, the 2-chloro-6,7-dimethoxyquinazoline (B184895) scaffold and its close relatives have been explored for a wide range of other potential therapeutic uses.

Antiviral, Antibiotic, Antifungal, and Antiparasitic Research: The broader quinazoline class has shown a wide spectrum of antimicrobial activity. mdpi.comwisdomlib.org Specific 4-aminoquinazoline derivatives have been investigated for antiviral, antibiotic, and antiparasitic applications. mdpi.com The antifungal drug albaconazole, for instance, is based on the quinazoline nucleus. ijprajournal.com

Cardiotonic Research: Several studies have focused on the synthesis of 6,7-dimethoxyquinazoline derivatives as potential cardiotonic (positive inotropic) agents for treating heart failure. researchgate.netnih.govnih.gov Research has explored compounds such as 1-[1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinone derivatives and other novel piperidine (B6355638) derivatives carrying hydantoin (B18101) rings, with some N-alkylated derivatives showing potent activity in canine models. nih.govnih.gov

| Investigated Area | Specific Derivative Class/Finding |

| Antiviral | 4-aminoquinazolines have been studied for this application. mdpi.com |

| Antibiotic | 4-aminoquinazolines have been investigated for antibiotic properties. mdpi.com |

| Antifungal | The quinazoline nucleus is the basis for the drug albaconazole. ijprajournal.com |

| Antiparasitic | 4-aminoquinazolines have been explored for antiparasitic treatments. mdpi.com |

| Cardiotonic | 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives showed potent activity. nih.govnih.gov |

Patent Landscape Analysis in Quinazoline Research

The patent landscape for quinazoline derivatives is vast and complex, reflecting their significance in medicinal chemistry. An analysis of patent literature reveals trends in research and development, highlighting key structural motifs, therapeutic targets, and disease indications. Within this landscape, 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine and its immediate precursors serve as important building blocks for a diverse range of patented compounds. This analysis focuses on the co-occurrences of related chemical entities, diseases, and genes within patent documents, providing insights into the therapeutic and commercial interest in this chemical space.

Chemical Co-Occurrences within Patent Literature

An examination of patent literature reveals that this compound and its parent compound, 2-chloro-6,7-dimethoxyquinazolin-4-amine, are frequently mentioned in conjunction with a variety of other chemical reagents, intermediates, and final drug compounds. This co-occurrence data provides a window into the synthetic routes and the ultimate applications of these quinazoline derivatives. For instance, the presence of specific reagents points to the chemical transformations employed to modify the core quinazoline scaffold, while the mention of particular drug substances indicates the role of these compounds as key intermediates.

Interactive Table: Chemical Co-Occurrences

| Co-occurring Chemical | Chemical Class | Context of Co-occurrence |

|---|---|---|

| Prazosin | Alpha-blocker | Mentioned as a final drug product synthesized from 2-chloro-6,7-dimethoxyquinazolin-4-amine. |

| Doxazosin | Alpha-blocker | Another key pharmaceutical derived from the quinazoline intermediate, used for hypertension and BPH. |

| Terazosin | Alpha-blocker | A third major drug in the same class, highlighting the importance of the quinazoline precursor. |

| Phosphorus oxychloride | Reagent | Frequently cited in the chlorination step to form the 2-chloro derivative from the corresponding quinazolinone. |

| N,N-Dimethylformamide (DMF) | Solvent | A common solvent used in the synthesis of quinazoline derivatives. |

| Methylamine | Reagent | A key reagent for the N-methylation of the 4-amino group to yield the target compound. |

Chemical-Disease Co-Occurrences within Patent Literature

The patent literature strongly links quinazoline derivatives, including the 2-chloro-6,7-dimethoxy scaffold, to a range of diseases. This is a direct reflection of the therapeutic targets of the final drug products synthesized from these intermediates. The primary disease areas are cardiovascular conditions and urological disorders, with a significant and growing interest in oncology.

Interactive Table: Chemical-Disease Co-Occurrences

| Associated Disease | Therapeutic Area | Rationale for Association in Patents |

|---|---|---|

| Hypertension | Cardiovascular | The parent compound is a key intermediate for alpha-blockers like Prazosin, Doxazosin, and Terazosin, which are used to treat high blood pressure. google.com |

| Benign Prostatic Hyperplasia (BPH) | Urology | The same alpha-blockers are also first-line treatments for the urinary symptoms of an enlarged prostate. google.com |

| Cancer | Oncology | Numerous patents describe 4-anilinoquinazoline derivatives as inhibitors of tyrosine kinases, which are key targets in cancer therapy. nih.gov |

| Neoplasms | Oncology | A general term for cancerous tumors, frequently appearing in patents for novel quinazoline-based kinase inhibitors. google.com |

Chemical-Gene Co-Occurrences within Patent Literature

Patents in the field of medicinal chemistry often specify the biological targets of the compounds being claimed. For quinazoline derivatives, a significant number of patents detail their interaction with specific genes and their protein products, particularly in the context of cancer research. The 6,7-dimethoxy substitution pattern is common in compounds designed to target receptor tyrosine kinases.

Interactive Table: Chemical-Gene Co-Occurrences

| Associated Gene/Protein | Gene/Protein Family | Role in Disease and Relevance in Patents |

|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Receptor Tyrosine Kinase | A primary target for many quinazoline-based anticancer drugs. The patent literature is rich with examples of quinazolines designed to inhibit EGFR signaling. nih.gov |

| HER2 (Human Epidermal Growth Factor Receptor 2) | Receptor Tyrosine Kinase | Another critical target in certain types of breast cancer, often co-targeted with EGFR by dual-specificity quinazoline inhibitors. |

| VEGFR (Vascular Endothelial Growth Factor Receptor) | Receptor Tyrosine Kinase | Inhibition of VEGFR is a key strategy to block angiogenesis (the formation of new blood vessels that feed tumors), and quinazolines have been patented for this purpose. |

Future Research Directions and Remaining Challenges

Advanced Synthetic Methodologies for Novel Quinazoline (B50416) Analogs

The exploration of the vast chemical space around the quinazoline core necessitates the development of more efficient, sustainable, and diverse synthetic strategies. While numerous methods exist for synthesizing quinazoline derivatives, future efforts should concentrate on several key areas:

Green Chemistry Approaches: There is a growing need for environmentally friendly synthetic routes that minimize waste and avoid hazardous reagents. Methodologies like one-pot synthesis, which combine multiple reaction steps into a single procedure, are highly efficient and align with the principles of green chemistry. mdpi.com

Novel Catalysts: The use of advanced catalysts, including nanocatalysts, can improve reaction yields, reduce reaction times, and enable novel chemical transformations that are difficult to achieve with traditional methods. arabjchem.org

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate large libraries of novel quinazoline analogs for high-throughput screening, researchers will need to refine combinatorial synthesis techniques. These approaches allow for the systematic modification of various positions on the quinazoline ring, leading to a diverse set of molecules with a wide range of potential biological activities.

Functionalization of the Quinazoline Core: Developing new reactions to selectively functionalize different positions of the quinazoline scaffold will be crucial for fine-tuning the pharmacological properties of new analogs. acs.org This includes creating more complex and three-dimensional structures that may offer improved target specificity and potency.

Identification and Validation of Emerging Molecular Targets

While quinazoline derivatives are well-known inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), their therapeutic potential extends to a much broader range of biological molecules. nih.govmdpi.com A significant challenge and opportunity lie in identifying and validating new molecular targets to treat a wider array of diseases.

Future research should focus on:

Expanding Beyond Kinase Inhibition: While protein kinases remain an important target class, quinazolines have shown activity against other targets such as dihydrofolate reductase (DHFR), tubulin, and poly (ADP-ribose) polymerase (PARP). nih.gov

Epigenetic Targets: There is increasing evidence that quinazoline derivatives can inhibit chromatin-associated proteins, such as DNA methyltransferases (DNMTs) and histone methyltransferases (like G9a), making them promising candidates for epigenetic therapies. researchgate.net

Immune Checkpoint Inhibition: Recent studies have reported novel quinazoline derivatives that act as inhibitors of immune checkpoint proteins like IDO1 and PD-L1, suggesting a role in immuno-oncology. nih.gov

Target Validation: A major hurdle is the rigorous validation of these emerging targets. This involves confirming that modulating the target with a quinazoline derivative leads to the desired therapeutic effect in cellular and animal models, a process that is often complex and resource-intensive.

| Target Class | Emerging Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Poly (ADP-ribose) polymerase (PARP) | Cancer | nih.govnih.gov |

| Structural Proteins | Tubulin Polymerization | Cancer | nih.govnih.gov |

| Epigenetic Modulators | DNA Methyltransferases (DNMTs) | Cancer | researchgate.net |

| Epigenetic Modulators | Histone Methyltransferase (G9a) | Cancer | researchgate.net |

| Immune Checkpoints | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | nih.gov |

| Immune Checkpoints | Programmed death-ligand 1 (PD-L1) | Immuno-oncology | nih.gov |

Refinement of Structure-Activity Relationship Models for Predictive Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For quinazoline derivatives, SAR analyses have revealed that modifications to the C2, C4, C6, and C7 positions can dramatically alter potency and selectivity. acs.orgnih.gov The challenge is to move from retrospective analysis to robust, predictive models.

Future directions include:

High-Throughput SAR: Generating large, high-quality datasets from systematically synthesized compound libraries to build more comprehensive SAR models.